molecular formula C19H26N2O4 B4615172 1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B4615172
M. Wt: 346.4 g/mol
InChI Key: CRSBEECQGJOWGO-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.18925731 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Synthesis Methods

A notable approach towards the synthesis of structurally complex piperidine and pyrrolidine derivatives involves innovative methods, such as exhaustive catalytic hydrogenation of pyrrolylpyridine derivatives, which are pivotal in medicinal chemistry for the creation of rigid diamine frameworks (R. Smaliy et al., 2011). These synthesis methods are essential for the development of compounds with potential biological activity.

Antimycobacterial Agents

Derivatives of pyrrolidine, such as 1,5-diphenylpyrrole derivatives, have been evaluated for their activity against Mycobacterium tuberculosis. Compounds with variously substituted phenyl rings added to the pyrrolidine nucleus have shown significant antimycobacterial activity, highlighting the potential of pyrrolidine derivatives in tuberculosis treatment (M. Biava et al., 2008).

Electronic and Optical Materials

Electro-Optic Materials

Pyrrole-based compounds, through innovative synthesis methods, contribute to the development of nonlinear optical (NLO) and electro-optic materials. These materials are vital for applications in optical communication technologies and information processing. The synthesis of diethanolaminomethyl-functionalized derivatives for NLO-active chromophore monolayers showcases the importance of pyrrole derivatives in advanced material sciences (A. Facchetti et al., 2003).

Conducting Polymers

Pyrrole and its derivatives play a crucial role in the synthesis of conducting polymers. These polymers, synthesized from low oxidation potential monomers based on pyrrole, exhibit stable electrically conducting forms. Such materials are promising for electronic applications, including organic electronics and sensor technologies (G. Sotzing et al., 1996).

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-13-5-4-8-20(11-13)19(23)14-9-18(22)21(12-14)16-10-15(24-2)6-7-17(16)25-3/h6-7,10,13-14H,4-5,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSBEECQGJOWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one
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1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one
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1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.